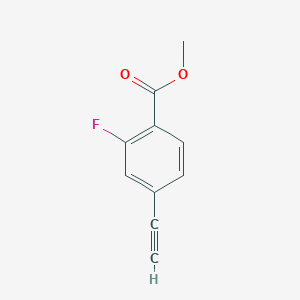

Methyl 4-ethynyl-2-fluorobenzoate

Description

Methyl 4-ethynyl-2-fluorobenzoate is a fluorinated aromatic ester characterized by a benzoate backbone substituted with an ethynyl (-C≡CH) group at the 4-position and a fluorine atom at the 2-position. This compound is structurally relevant in pharmaceutical and agrochemical research, where fluorine and ethynyl substituents are leveraged for tuning bioavailability and reactivity .

Properties

Molecular Formula |

C10H7FO2 |

|---|---|

Molecular Weight |

178.16 g/mol |

IUPAC Name |

methyl 4-ethynyl-2-fluorobenzoate |

InChI |

InChI=1S/C10H7FO2/c1-3-7-4-5-8(9(11)6-7)10(12)13-2/h1,4-6H,2H3 |

InChI Key |

HYOKPOFVOJHCMY-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C#C)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Methyl 4-acetyl-2-fluorobenzoate

- Structural Differentiation : Replaces the ethynyl group with an acetyl (-COCH₃) moiety.

- Reactivity : The acetyl group is strongly electron-withdrawing via resonance, directing electrophilic substitution to meta/para positions. This contrasts with the ethynyl group, which withdraws electrons inductively but can participate in π-bond interactions .

- Applications : Utilized in synthetic routes for bioactive molecules, where ketone functionalities enable further derivatization (e.g., reduction to alcohols or formation of Schiff bases).

Methyl 4-chloro-2-fluorobenzoate

- Structural Differentiation : Substitutes ethynyl with chlorine, a halogen with mixed electronic effects (inductive withdrawal, resonance donation).

- Reactivity : Chlorine’s steric bulk and electronic effects make the compound less reactive in conjugation-based reactions compared to ethynyl derivatives. However, it serves as a precursor in Suzuki-Miyaura couplings due to the C–Cl bond’s susceptibility to cross-coupling .

- Applications : Found in agrochemicals, where halogenated aromatics enhance stability against metabolic degradation.

Ethyl 4-ethynyl-2-fluorobenzoate

- Structural Differentiation : Ethyl ester group replaces the methyl ester, altering solubility and steric profile.

- Reactivity : The ethyl group increases lipophilicity, enhancing membrane permeability in biological systems. This ester variation may also influence hydrolysis rates under basic or enzymatic conditions .

- Applications : Preferred in prodrug designs where esterase-mediated hydrolysis is required for activation.

Key Research Findings and Implications

Electronic Effects :

- Ethynyl and acetyl groups significantly reduce electron density at the aromatic ring, favoring nucleophilic aromatic substitution. Fluorine’s inductive withdrawal further amplifies this effect .

- Chlorine’s resonance donation partially counteracts its inductive withdrawal, resulting in milder deactivation compared to ethynyl/acetyl derivatives .

Synthetic Utility :

- Ethynyl-substituted benzoates are pivotal in click chemistry (e.g., Huisgen cycloaddition), enabling rapid conjugation with azides for bioconjugation or material science applications .

- Acetylated analogs serve as intermediates for ketone-based transformations, while chlorinated variants are staples in cross-coupling reactions .

Biological Relevance :

- Fluorine and ethynyl groups improve metabolic stability and target binding in drug candidates. Ethyl esters may enhance pharmacokinetics via controlled hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.